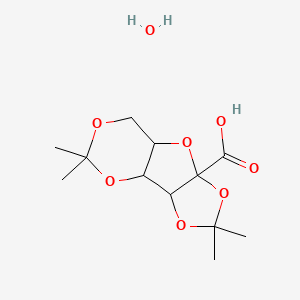
CID 12258
説明
CID 12258 is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12258 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12258 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Application in Protein Function and Signal Transduction Studies
Small-molecule perturbation of biological systems, including chemically induced dimerization (CID), offers a method to study biological processes beyond the reach of classical genetic interference. CID, particularly in its recent orthogonal and reversible forms, allows for unprecedented precision and spatiotemporal resolution in controlling protein function. This has significantly advanced our understanding of signal transductions and has extended to studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Innovations in Gene Regulation and Editing
The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has enabled inducible gene regulation and gene editing in biomedical research. This approach offers the ability to fine-tune gene expression and multiplex biological signals, significantly expanding the utility of CID tools in human cells and in vivo applications in mice (Ma et al., 2023).
3. Enhancing Spatiotemporal Control in Cellular Studies
The development of a novel chemical inducer of protein dimerization, which can be rapidly activated and deactivated using light, underscores the growing importance of CID in cellular biology. This approach allows for the control of dynamic biological processes like peroxisome transport and mitotic checkpoint signaling in living cells, offering refined control over protein-protein interactions at subcellular levels (Aonbangkhen et al., 2018).
4. Understanding Complex Biological Processes
CID has been instrumental in resolving complex problems in cell biology, especially in understanding the 'signaling paradox' in lipid second messengers and small GTPases. Advances in CID have allowed for specific and simultaneous manipulation of multiple systems within a cell, providing insights into the spatial and temporal aspects of cellular signaling (DeRose, Miyamoto, & Inoue, 2013).
5. Crop Science and Water Use Efficiency
In crop science, CID, specifically carbon isotope discrimination (CID), is used as a criterion for improving water use efficiency and productivity in plants like barley. This method has shown potential as a reliable approach in breeding programs, highlighting the applicability of CID in agricultural research (Anyia et al., 2007).
特性
IUPAC Name |
ethoxymethanimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUZQNZVZKCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12258 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(4-Bromophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7806774.png)
![4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide](/img/structure/B7806776.png)



![(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7806794.png)


